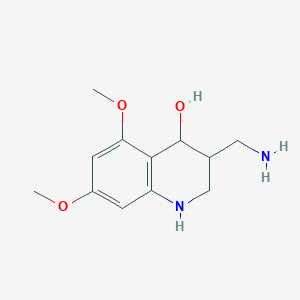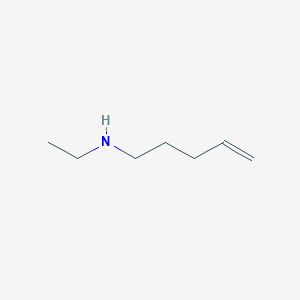
1-Cyclobutyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclobutyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine is a chemical compound that belongs to the class of benzotriazoles Benzotriazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Méthodes De Préparation
The synthesis of 1-Cyclobutyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The process typically involves the use of cyclobutylamine and a suitable benzotriazole precursor. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods often include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Analyse Des Réactions Chimiques
1-Cyclobutyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can yield amine derivatives with different degrees of saturation.
Substitution: Substitution reactions often involve the replacement of hydrogen atoms with other functional groups, leading to the formation of various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized benzotriazoles .
Applications De Recherche Scientifique
1-Cyclobutyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: In medicinal chemistry, it is investigated for its potential as a drug candidate.
Mécanisme D'action
The mechanism of action of 1-Cyclobutyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but preliminary studies suggest that it may influence signal transduction pathways and cellular processes .
Comparaison Avec Des Composés Similaires
1-Cyclobutyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine can be compared with other similar compounds, such as 1-Cyclobutyl-4,5,6,7-tetrahydro-1H-indazol-5-amine and other benzotriazole derivatives. These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its cyclobutyl group, which imparts distinct chemical and biological properties.
Similar Compounds
- 1-Cyclobutyl-4,5,6,7-tetrahydro-1H-indazol-5-amine
- 4,5,6,7-Tetrahydro-1H-benzotriazole derivatives
- 1-Cyclobutyl-4,5,6,7-tetrahydro-1H-indazole derivatives
These comparisons highlight the compound’s potential for unique applications and further research.
Propriétés
Formule moléculaire |
C10H16N4 |
|---|---|
Poids moléculaire |
192.26 g/mol |
Nom IUPAC |
3-cyclobutyl-4,5,6,7-tetrahydrobenzotriazol-5-amine |
InChI |
InChI=1S/C10H16N4/c11-7-4-5-9-10(6-7)14(13-12-9)8-2-1-3-8/h7-8H,1-6,11H2 |
Clé InChI |
YFKAMTDWDWWCJF-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)N2C3=C(CCC(C3)N)N=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




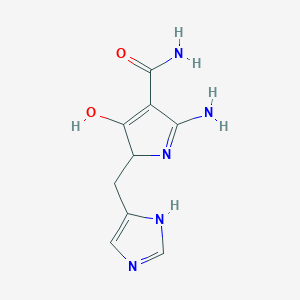
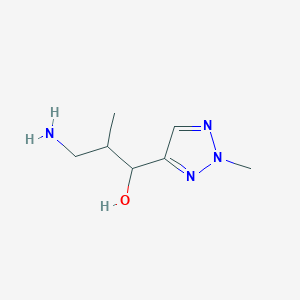

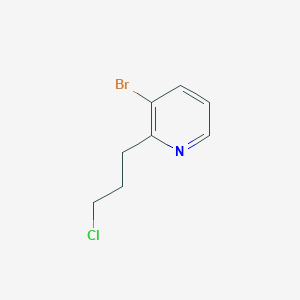
![4-{3-Azabicyclo[3.1.0]hexan-3-yl}thiophene-2-carbaldehyde](/img/structure/B13164687.png)


